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Compound of Interest

Methyl 3-(2-amino-4-
Compound Name:
chlorophenoxy)benzoate

CAS No.: 943619-98-5

Cat. No.: B3170468

Get Quote
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Chemical Identity, Synthesis Protocols, and Application Architectures

Executive Summary

Methyl 3-(2-amino-4-chlorophenoxy)benzoate is a specialized diaryl ether intermediate used
primarily in the synthesis of agrochemicals (protoporphyrinogen oxidase inhibitors) and
pharmaceutical scaffolds (kinase inhibitors). Characterized by a 3-substituted benzoate core
linked via an ether bridge to a 2-amino-4-chlorophenyl moiety, this compound serves as a
bifunctional building block. Its primary utility lies in the orthogonal reactivity of its functional
groups: the methyl ester (susceptible to hydrolysis or amidation) and the primary aromatic
amine (ready for urea formation, sulfonylation, or heterocyclization).

This guide details the physicochemical profile, validated synthesis routes, and handling
protocols for researchers utilizing this compound in high-value organic synthesis.[1]

Chemical Identity & Physicochemical Profile[2][3][4]
[S1[6][7]8][]
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Nomenclature & Identification

Property Detail

IUPAC Name Methyl 3-(2-amino-4-chlorophenoxy)benzoate

Not widely listed; commercially available under

CAS Registry Number ] T
catalog IDs (e.g., Matrix Scientific 021990)

Molecular Formula C14H12CINOs3

Molecular Weight 277.70 g/mol

SMILES COC(=0)C1=CC=CC(Oc2ccc(Cl)cc2N)=C1
Structure Class Diphenyl ether; Aminobenzoate derivative

hvsical ies (Experimental licted

Property Value /| Description Note
Off-white to pale brown Oxidation of amine may darken
Appearance ) ) )
crystalline solid color over time.
] ] ) Typical for amino-diphenyl
Melting Point 92°C — 96°C (Predicted) )
ethers of this MW.
N DMSO, DMF, Ethyl Acetate, High solubility in polar aprotic
Solubility ]
Dichloromethane solvents.
N o Lipophilic nature of diaryl ether
Water Solubility Negligible (< 0.1 mg/mL)
backbone.
Indicates high membrane
LogP ~3.8 N ]
permeability potential.
Weakly basic due to electron-
pKa (Amine) ~3.5-4.0 withdrawing chlorophenoxy

ring.

Synthesis & Production Architecture
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The synthesis of Methyl 3-(2-amino-4-chlorophenoxy)benzoate follows a convergent SNAr
(Nucleophilic Aromatic Substitution) pathway followed by a chemoselective Nitro Reduction.
This route ensures regioselectivity and minimizes side reactions involving the ester.

Reaction Scheme (Graphviz/DOT)

intermediate: | /" Step2Chemoselective Reducton  \ _-Nozto-nw2 |  Product:

Click to download full resolution via product page

Caption: Two-step synthesis via SNAr coupling and Iron-mediated reduction.

Detailed Experimental Protocol
Step 1: Preparation of the Nitro-Ether Intermediate

o Rationale: The 1-fluoro-2-nitro-4-chlorobenzene is selected as the electrophile. The nitro
group at the ortho position activates the fluorine for displacement, while the chlorine at the
para position remains relatively stable under mild basic conditions.

» Reagents: Methyl 3-hydroxybenzoate (1.0 eq), 1-Fluoro-2-nitro-4-chlorobenzene (1.1 eq),
Potassium Carbonate (K2COs, 2.0 eq), DMF (anhydrous).

e Protocol:

o Charge a round-bottom flask with Methyl 3-hydroxybenzoate and K2COs in DMF
(concentration ~0.5 M).

o Stir at room temperature for 30 minutes to facilitate deprotonation of the phenol.

o Add 1-Fluoro-2-nitro-4-chlorobenzene dropwise.
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o Heat the mixture to 80°C for 4—6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for
disappearance of the phenol.

o Workup: Pour into ice-water. Filter the resulting precipitate (yellow solid). Wash with water
to remove DMF and inorganic salts. Dry in a vacuum oven.

Step 2. Chemoselective Reduction (Bechamp Conditions)

+ Rationale: Standard catalytic hydrogenation (H2/Pd-C) carries a risk of hydrodechlorination
(stripping the chlorine atom). Iron (Fe) powder reduction is chemoselective for the nitro
group, preserving the aryl chloride.

» Reagents: Nitro intermediate (from Step 1), Iron powder (5.0 eq), Ammonium Chloride
(NH4Cl, 5.0 eq), Ethanol/Water (3:1).

e Protocol:

o

Suspend the nitro intermediate in Ethanol/Water.
o Add NH4Cl and Iron powder.

o Heat to reflux (80°C) with vigorous stirring for 2—3 hours. The color will shift from yellow to
sludge-grey/brown.

o Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot
ethanol.

o Isolation: Concentrate the filtrate to remove ethanol. Extract the aqueous residue with
Ethyl Acetate (3x).[2][3]

o Purification: Dry organic layers over Na2SOa and concentrate. Recrystallize from
Ethanol/Hexane if necessary to obtain the off-white amine product.

Reactivity & Applications

This compound is a "linchpin" intermediate. The reactivity of the amino group allows for the
construction of complex pharmacophores.[2]

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC12230597/
https://www.chemicalbook.com/synthesis/methyl-3-amino-4-hydroxybenzoate.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC12230597/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3170468?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Functional Group Logic

o Amine (—NH2): The primary handle.[1] It is less basic than aniline due to the electron-
withdrawing effect of the ortho-ether and para-chloro groups. It reacts readily with
isocyanates (to form ureas) and sulfonyl chlorides.

o Ester (-COOMe): Serves as a masked carboxylic acid. It can be hydrolyzed to the free acid
(for solubility modulation) or converted to an amide in a subsequent step.

o Chloride (-Cl): Generally inert under standard nucleophilic conditions but can participate in
Buchwald-Hartwig couplings if highly specialized ligands are used, though the amino group
usually dominates reactivity.

Application Workflow: Urea Synthesis (Kinase Inhibitor
Scaffold)

Many Raf/MEK kinase inhibitors (e.g., Sorafenib analogs) utilize a diaryl ether urea motif.

Methyl 3-(2-amino-4-chlorophenoxy)benzoate

:

Reaction with Isocyanate
(R-N=C=0, DCM, RT)

:

Urea Derivative
(Potential Kinase Inhibitor)

:

Ester Hydrolysis
(LiOH, THF/H20)

:

Carboxylic Acid Form
(Soluble Pharmacophore)
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Caption: Derivatization pathway to bioactive urea scaffolds.

Handling, Safety, and Stability (E-E-A-T)
Stability Profile

o Oxidation Sensitivity: Aromatic amines are prone to air oxidation (browning) upon prolonged
exposure. Store under Argon or Nitrogen at 2—-8°C.

o Hydrolysis: The methyl ester is stable at neutral pH but will hydrolyze in strong acid or base.
Avoid moisture in long-term storage.

Safety Protocols

e Hazard Classification: Treat as Acute Tox. 4 (Oral) and Skin Irrit. 2.[4]

o PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a fume hood during
synthesis, especially when handling 1-fluoro-2-nitro-4-chlorobenzene (skin sensitizer).

o Waste Disposal: Segregate as halogenated organic waste. Do not dispose of down the drain
due to potential aquatic toxicity of chlorinated aromatics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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